N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a benzamide derivative featuring a 4-nitrobenzoyl group linked to a phenyl ring substituted with a 6-ethoxypyridazine moiety. This compound's structure combines aromatic and heterocyclic elements, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-2-27-18-11-10-17(21-22-18)14-4-3-5-15(12-14)20-19(24)13-6-8-16(9-7-13)23(25)26/h3-12H,2H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFADEIQURJDOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The ethoxy group can be introduced via an ethylation reaction, while the nitrobenzamide moiety is typically added through a nitration reaction followed by amidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridazine ring can interact with various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Heterocyclic vs. Aliphatic Substituents : The ethoxypyridazine group in the target compound contrasts with aliphatic chains (e.g., diphenylethyl in or imidazolylpropyl in ). Heterocycles like pyridazine may enhance binding to enzymes or receptors due to aromatic stacking and hydrogen-bonding capabilities, whereas aliphatic groups could improve membrane permeability .
- Nitro Group Positioning: The 4-nitrobenzamide moiety is conserved across analogs, but substituent variations (e.g., bromo in 2c, acetylamino in E04) modulate electronic and steric effects. For instance, E04’s acetylamino group may facilitate interactions with urea transporters, while the target compound’s ethoxypyridazine could target pyridazine-sensitive pathways .
C. Physicochemical Properties
- Melting Points : Compound 2c () exhibits a melting point of 139–142°C, comparable to other crystalline benzamides. The target compound’s melting point is unreported but may differ due to its heterocyclic substituent .
- Solubility and Stability : The ethoxypyridazine group’s hydrophilicity may improve aqueous solubility compared to lipophilic diphenylethyl analogs. Cleavage pathways () suggest stability under specific conditions, which could influence formulation .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a pyridazine derivative that has garnered attention for its potential pharmacological properties. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through several chemical reactions involving the pyridazine core and the nitrobenzamide moiety. The typical synthetic route includes:
- Preparation of the Pyridazine Core : This involves cyclizing hydrazine derivatives with diketones.
- Introduction of the Ethoxy Group : Achieved through ethylation reactions.
- Formation of the Nitrobenzamide Moiety : Typically done via nitration followed by amidation.
The overall reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways associated with cell proliferation.
Anti-inflammatory Effects
Preliminary findings indicate that this compound may reduce inflammation by modulating inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A selection of studies highlights the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria (IC50 values ranging from 10 to 50 μM). |
| Study 2 | Showed potential anticancer effects in human cancer cell lines, with IC50 values indicating effective inhibition of cell growth (IC50 = 20 μM). |
| Study 3 | Reported anti-inflammatory effects in animal models, reducing swelling and cytokine levels significantly compared to control groups. |
The biological activity of this compound is thought to involve its interaction with various molecular targets:
- Enzyme Inhibition : The nitro group may interact with enzymes involved in metabolic pathways, potentially leading to reduced enzyme activity.
- Cellular Pathway Modulation : The compound may influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
